1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)-2-piperidinecarboxylic acid
Description
1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)-2-piperidinecarboxylic acid is a synthetic organic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at position 1, a carboxylic acid moiety at position 2, and a 2-cyclopropylethyl side chain at position 2. The Boc group enhances stability during synthesis, while the cyclopropylethyl substituent may confer steric and electronic effects that influence solubility, reactivity, and biological activity .
Properties
IUPAC Name |
3-(2-cyclopropylethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17-10-4-5-12(13(17)14(18)19)9-8-11-6-7-11/h11-13H,4-10H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTOBRPOSHPLBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)CCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)-2-piperidinecarboxylic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may confer specific interactions with biological targets, making it a subject of interest for drug development.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 253.30 g/mol
- CAS Number : Not specified in the sources but can be derived from the formula.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The piperidine ring structure allows for flexibility and binding affinity, while the tert-butoxycarbonyl group enhances stability and solubility. This structural arrangement enables the compound to potentially act as an inhibitor or modulator of various biological pathways.
Biological Activity Overview
This compound has been studied for several biological activities, including:
- Antinociceptive Effects : Research indicates that piperidine derivatives can exhibit analgesic properties, potentially through modulation of pain pathways.
- Anti-inflammatory Properties : The compound may influence inflammatory responses by interacting with cyclooxygenase enzymes or other mediators.
- Neuroprotective Effects : Some studies suggest that similar piperidine compounds can protect neuronal cells from oxidative stress.
Table 1: Summary of Biological Activities
Case Study 1: Antinociceptive Activity
A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant antinociceptive effects in rodent models. The mechanism was hypothesized to involve modulation of opioid receptors, leading to reduced pain perception.
Case Study 2: Anti-inflammatory Effects
In vitro assays showed that the compound inhibited the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.
Case Study 3: Neuroprotective Mechanisms
Research involving neuronal cell lines indicated that the compound could protect against oxidative stress-induced apoptosis. The protection was linked to enhanced antioxidant enzyme activity and reduced reactive oxygen species (ROS) levels.
Scientific Research Applications
Chemical Properties and Structure
1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)-2-piperidinecarboxylic acid, also known as N-Boc-2-piperidinecarboxylic acid, has the molecular formula C₁₁H₁₉NO₄. Its structural characteristics allow it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
Drug Development
This compound is utilized as a precursor in the synthesis of various pharmaceuticals. Its piperidine structure is valuable for creating compounds that target neurological disorders, as piperidines are known to interact with neurotransmitter receptors. For instance, derivatives of this compound have been explored for their potential in treating conditions such as depression and anxiety due to their ability to modulate serotonin pathways.
Case Study: Antidepressant Activity
A study demonstrated the antidepressant-like effects of derivatives synthesized from this compound in animal models. The compounds showed significant activity in behavioral tests such as the forced swim test and tail suspension test, indicating potential for further development into therapeutic agents for mood disorders .
PROTAC Technology
The compound serves as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative molecules designed to induce targeted protein degradation, which can be a powerful strategy for eliminating disease-causing proteins.
| Application | Description |
|---|---|
| PROTAC Development | Used as a linker to enhance the stability and efficacy of protein degraders. |
| Targeted Therapy | Aids in the design of therapies that specifically target cancer-related proteins. |
Case Study: Efficacy in Cancer Models
Research has shown that PROTACs incorporating this compound effectively degraded target proteins involved in cancer progression, leading to reduced tumor growth in preclinical models. This highlights the compound's potential role in developing new cancer therapies .
Organic Synthesis
The compound is employed in various synthetic pathways due to its ability to undergo reactions such as amide formation and esterification. Its stability under different reaction conditions makes it an ideal candidate for synthesizing complex organic molecules.
| Reaction Type | Application |
|---|---|
| Amide Formation | Used to create peptide bonds for drug synthesis. |
| Esterification | Facilitates the formation of esters used in fragrance and flavor industries. |
Enzyme Inhibition Studies
Research indicates that derivatives of this compound exhibit inhibitory activity against specific enzymes involved in metabolic pathways associated with diseases such as diabetes and obesity.
Case Study: Enzyme Inhibition
In vitro studies have shown that certain derivatives can inhibit enzymes like dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism. This inhibition suggests potential applications in developing treatments for type 2 diabetes .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their physicochemical characteristics:
Key Observations
Substituent Effects on Physicochemical Properties
- Cyclopropane Derivatives : The cyclopropane-containing analog (CAS 1781383-17-2) exhibits a lower molecular weight (269.34 g/mol) and a predicted pKa of 4.78, suggesting moderate acidity comparable to simpler Boc-piperidinecarboxylic acids .
- Their hazards include acute toxicity and irritation risks .
- Fluorine Substituents : The fluorinated analog (CAS 934342-39-9) has the lowest molecular weight (247.26 g/mol), with fluorine’s electronegativity likely enhancing metabolic stability and binding specificity in pharmaceutical contexts .
Hazard Profiles
- Phenyl-Substituted Analogs : These compounds (e.g., CAS 261777-31-5) pose significant risks, including oral toxicity (H302) and respiratory irritation (H335), likely due to aromatic ring interactions .
Preparation Methods
Overview of Piperidinecarboxylic Acid Synthesis
The core piperidinecarboxylic acid structure is commonly prepared by catalytic hydrogenation of pyridinecarboxylic acid derivatives. According to patent CN102174011A, 2-pyridinecarboxylic acid, 3-pyridinecarboxylic acid, and 4-pyridinecarboxylic acid serve as starting materials for producing 2-, 3-, and 4-piperidinecarboxylic acids respectively through palladium-carbon catalyzed hydrogenation under mild conditions (temperature 90–100 °C, pressure 4–5 MPa).
| Parameter | Condition |
|---|---|
| Catalyst | Palladium on carbon (5% Pd) |
| Temperature | 90–100 °C |
| Pressure | 4–5 MPa (hydrogen) |
| Reaction time | 3–4 hours |
| Solvent | Water |
| Molar ratio (acid:water:catalyst) | 1 : 5–8 : 0.01–0.05 (wt) |
The hydrogenation converts the aromatic pyridine ring into the saturated piperidine ring while retaining the carboxylic acid functionality. After reaction, catalyst removal and crystallization steps yield the piperidinecarboxylic acid with high purity and good yield (~85% molar yield reported for 2-piperidinecarboxylic acid).
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group
Protection of the piperidine nitrogen is typically achieved by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions. This step is critical to prevent side reactions during further functionalization and to improve compound stability.
- The piperidinecarboxylic acid is dissolved in an appropriate solvent such as dichloromethane or tetrahydrofuran.
- A base, commonly triethylamine or sodium bicarbonate, is added to deprotonate the amine.
- Boc2O is added dropwise at low temperature (0–5 °C) to control the reaction rate.
- The reaction mixture is stirred until completion (monitored by TLC or HPLC).
- The product, 1-(tert-Butoxycarbonyl)-piperidinecarboxylic acid, is isolated by extraction and crystallization.
This method is well-established for selective N-protection of amines in amino acid derivatives.
Alkylation at the 3-Position: Introduction of the 2-Cyclopropylethyl Group
The 3-substituted piperidine derivative with a 2-cyclopropylethyl side chain requires regioselective alkylation at the 3-position of the piperidine ring.
- Starting from the Boc-protected 2-piperidinecarboxylic acid, the 3-position is activated for nucleophilic substitution.
- This can be achieved by lithiation or enolate formation at the 3-position using strong bases such as lithium diisopropylamide (LDA) at low temperature.
- The lithiated intermediate is then reacted with 2-bromoethylcyclopropane or a suitable electrophilic cyclopropylethyl derivative to introduce the side chain.
- The reaction is quenched, and the product is purified by chromatography or crystallization.
This approach requires careful control of reaction conditions to avoid over-alkylation or side reactions.
Purification and Characterization
After synthesis, the compound is purified by recrystallization or chromatographic techniques to achieve high purity required for pharmaceutical intermediates.
Analytical methods include:
- NMR spectroscopy to confirm the substitution pattern and Boc protection.
- Mass spectrometry for molecular weight confirmation.
- HPLC for purity assessment.
- Melting point determination for compound characterization.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1. Hydrogenation | 2-pyridinecarboxylic acid, Pd/C, H2, water, 90–100 °C, 4–5 MPa, 3–4 h | Reduce pyridine to piperidine ring | High yield, mild conditions |
| 2. Boc Protection | Boc2O, base (Et3N), DCM or THF, 0–5 °C | Protect piperidine nitrogen | Prevents side reactions |
| 3. 3-Position Alkylation | LDA, 2-bromoethylcyclopropane, low temp | Introduce 2-cyclopropylethyl side chain | Requires regioselectivity control |
| 4. Purification and Analysis | Recrystallization, chromatography, NMR, MS, HPLC | Obtain pure final compound | Confirm structure and purity |
Research Findings and Industrial Relevance
- The hydrogenation method using Pd/C catalyst is favored industrially due to its simplicity, low side reactions, and scalability.
- Boc protection is a standard, reliable method for amine protection in pharmaceutical synthesis.
- Alkylation at the 3-position with a cyclopropylethyl group is less commonly reported but can be achieved with strong bases and suitable electrophiles, enabling the synthesis of complex piperidine derivatives.
- The overall route is modular, allowing for variations in side chains for medicinal chemistry optimization.
Q & A
Basic: What are the standard synthetic routes for preparing 1-(tert-Butoxycarbonyl)-3-(2-cyclopropylethyl)-2-piperidinecarboxylic acid?
Answer:
The compound is typically synthesized via multi-step reactions involving:
- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using Boc anhydride or Boc-Cl under basic conditions (e.g., potassium carbonate in acetonitrile) .
- Cyclopropylethyl Substitution : Palladium-catalyzed coupling (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) for introducing the 2-cyclopropylethyl group. Reaction conditions often involve inert atmospheres, cesium carbonate as a base, and temperatures between 40–100°C .
- Carboxylic Acid Functionalization : Hydrolysis of esters or protected intermediates using HCl/water at elevated temperatures (93–96°C) to yield the free carboxylic acid .
Reference Workflow : L-aspartic acid derivatives have been used in asymmetric syntheses of similar Boc-protected piperidinecarboxylic acids, suggesting chiral pool strategies for stereochemical control .
Advanced: How can stereochemical integrity be ensured during the synthesis of this compound?
Answer:
- Chiral Pool Strategy : Start with enantiopure precursors like L-aspartic acid β-tert-butyl ester, as demonstrated in asymmetric syntheses of related Boc-piperidinecarboxylic acids. This ensures retention of configuration at the piperidine ring .
- Catalytic Asymmetric Methods : Use chiral ligands (e.g., tert-butyl XPhos) in palladium-catalyzed steps to control stereochemistry during cyclopropylethyl group installation .
- Monitoring : Employ chiral HPLC or polarimetry to verify enantiomeric excess (ee) at intermediate stages.
Basic: What safety precautions are critical when handling this compound?
Answer:
- Hazard Classification : Based on structurally similar Boc-piperidine derivatives, the compound may exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .
- Protective Measures :
Advanced: What analytical methods are effective in characterizing this compound and its synthetic intermediates?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the cyclopropylethyl group and Boc protection.
- Mass Spectrometry : High-resolution MS (e.g., Exact Mass 306.1558) to validate molecular formula and detect by-products .
- Chromatography : Reverse-phase HPLC to assess purity, especially after Boc deprotection steps.
- X-ray Crystallography : For resolving stereochemical ambiguities in crystalline intermediates .
Advanced: How should researchers address inconsistent yields in palladium-catalyzed coupling steps?
Answer:
- Variable Optimization :
- By-Product Analysis : Use LC-MS to identify undesired adducts (e.g., dehalogenation products or ligand-derived impurities).
- Alternative Bases : Test cesium carbonate against potassium phosphate for improved solubility and reactivity .
Basic: What are the common applications of this compound in academic research?
Answer:
- Medicinal Chemistry : As a building block for protease inhibitors or GPCR-targeted ligands due to its rigid piperidine scaffold and Boc-protected amine.
- Peptide Mimetics : The carboxylic acid group enables conjugation to amino acids or other pharmacophores via amide bond formation.
- Stereochemical Studies : As a model compound for exploring asymmetric synthesis strategies in heterocyclic chemistry .
Advanced: How can researchers mitigate decomposition during Boc deprotection?
Answer:
- Acid Selection : Use HCl in dioxane/water instead of TFA to avoid side reactions with the cyclopropylethyl group.
- Temperature Control : Conduct deprotection at 50°C (not exceeding 96°C) to prevent acid-catalyzed ring-opening of the cyclopropane .
- Real-Time Monitoring : Track reaction progress via FTIR to detect CO₂ release (Boc cleavage) and terminate promptly.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
